(2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid
Overview
Description
(2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid is a chiral amino acid derivative. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, making it easier to manipulate the molecule in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid typically involves the protection of the amino group of the corresponding amino acid. One common method is to react the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for continuous production, which is more sustainable and cost-effective compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane, room temperature.
Reduction: Sodium borohydride (NaBH4), methanol, room temperature.
Deprotection: Trifluoroacetic acid (TFA), dichloromethane, room temperature.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Deprotection: Formation of the free amino acid.
Scientific Research Applications
(2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid largely depends on its role in specific reactions. In peptide synthesis, for example, the Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid: Lacks the Boc protective group, making it more reactive but less selective in certain reactions.
(2S,3S)-2-((Benzyloxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid: Uses a different protective group (benzyloxycarbonyl) which can be removed under different conditions.
Uniqueness
The use of the Boc group in (2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid provides a balance between stability and reactivity, making it a versatile intermediate in organic synthesis. Its ability to be selectively deprotected under mild conditions adds to its utility in complex synthetic pathways .
Properties
IUPAC Name |
(2S,3S)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRKGGQOVLQWDW-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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